molecular formula C26H18N2O5 B14993935 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide

7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B14993935
M. Wt: 438.4 g/mol
InChI Key: CDAJXTUJDZDLOQ-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative. Its structure comprises a 4H-chromene-2-carboxamide core substituted with a methyl group at position 7 and a benzofuran-3-yl group bearing a phenylcarbamoyl moiety at position 2 (Figure 1). Chromene derivatives are known for diverse biological activities, including enzyme inhibition and anticancer properties .

Properties

Molecular Formula

C26H18N2O5

Molecular Weight

438.4 g/mol

IUPAC Name

7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C26H18N2O5/c1-15-11-12-17-19(29)14-22(32-21(17)13-15)25(30)28-23-18-9-5-6-10-20(18)33-24(23)26(31)27-16-7-3-2-4-8-16/h2-14H,1H3,(H,27,31)(H,28,30)

InChI Key

CDAJXTUJDZDLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with various organic halides . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit protein kinase R (PKR), which plays a role in various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ in substituent positions on the chromene ring and the aryl groups attached to the benzofuran-carboxamide moiety. These variations significantly impact physicochemical properties and biological activity.

Table 1: Comparison of Key Structural Features and Properties

Compound Name Chromene Substituents Benzofuran-Linked Aryl Group Molecular Weight (g/mol) Notable Properties/Activities Reference ID
7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide (Target) 7-methyl Phenylcarbamoyl 428.42* Potential enzyme inhibition
6,7-dimethyl-4-oxo-N-[2-(4-methoxyphenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide 6,7-dimethyl 4-Methoxyphenylcarbamoyl 472.47 Enhanced lipophilicity (logP ~3.2)
6-methyl-4-oxo-N-[2-(4-methylphenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide 6-methyl 4-Methylphenylcarbamoyl 452.46 Moderate solubility in DMSO (>10 mM)
7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide 7-methyl 4-Sulfamoylphenyl 372.40 Carbonic anhydrase inhibition (IC50: 8 nM)

*Calculated using PubChem’s molecular weight calculator.

Substituent Effects on Chromene Core

  • Position of Methyl Groups : The target compound’s 7-methyl group on the chromene ring contrasts with analogs bearing 6-methyl (BH51421, ) or 6,7-dimethyl groups (). Methyl groups at position 6 or 7 influence steric interactions with target enzymes. For instance, 7-methyl derivatives (e.g., 5c in ) exhibit strong carbonic anhydrase inhibition due to optimal positioning near the enzyme’s active site .
  • Electron-Withdrawing vs.

Aryl Group Modifications on Benzofuran

  • Phenylcarbamoyl vs. Substituted Phenylcarbamoyl: Replacing the phenyl group with 4-methoxy- or 4-methylphenyl (; BH51421, ) alters lipophilicity and metabolic stability.
  • Sulfamoylphenyl vs. Phenylcarbamoyl: The sulfamoyl group in 5c () introduces a strong hydrogen-bond donor, critical for binding carbonic anhydrase’s zinc ion . In contrast, the phenylcarbamoyl group in the target compound may prioritize interactions with hydrophobic enzyme pockets.

Biological Activity

7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique chromene structure, this compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is C26H18N2O5, with a molecular weight of approximately 438.4 g/mol. The structure features a chromene core fused with a benzofuran moiety and a phenylcarbamoyl group, which contribute to its pharmacological properties.

Property Value
Molecular FormulaC26H18N2O5
Molecular Weight438.4 g/mol
Structural FeaturesChromene, Benzofuran

Antimicrobial Properties

Preliminary studies indicate that 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has highlighted the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines. Studies have reported that it effectively inhibits the proliferation of breast cancer (MCF-7) cells and other cancer types by targeting specific molecular pathways involved in cell cycle regulation.

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases. In vitro studies have shown moderate inhibitory effects against AChE, indicating potential for cognitive enhancement in Alzheimer's disease models .
  • Signal Transduction Pathways : The compound may also interact with signaling pathways involved in cancer progression, potentially affecting protein kinase activity and apoptosis-related factors.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of chromene compounds, including 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide. Results indicated a significant reduction in bacterial colony counts when treated with this compound compared to control groups.

Study 2: Anticancer Activity

In a study examining the effects on MCF-7 breast cancer cells, treatment with 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of caspase activity and changes in mitochondrial membrane potential.

Comparative Analysis with Related Compounds

The following table compares 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide with structurally similar compounds regarding their biological activities:

Compound Name Molecular Formula Biological Activity
7-methoxy-4-oxo-N-(phenyl)-4H-chromene-2-carboxamideC18H15NO4Anticancer, Antimicrobial
6-chloro-N-(2-(phenylcarbamoyl)-1-benzofuran-3-yl)-chromeneC25H17ClN2O5Enhanced anticancer properties
4-hydroxy-N-(2-(phenylcarbamoyl)-1-benzofuran-3-yl)-chromeneC26H18N2O5Potential antioxidant activity

Q & A

Q. What are the optimal synthetic routes for 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide, and how can purity be ensured?

Methodological Answer : The synthesis typically involves multi-step reactions starting with chromene-2-carboxylic acid derivatives and functionalized benzofuran intermediates. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form the carboxamide bond between the chromene and benzofuran moieties .
  • Purification : Recrystallization in solvents like diethyl ether or ethanol (64–85% yields) and HPLC analysis (≥98% purity) to ensure product integrity .

Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer :

  • 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., aromatic protons at δ 6.5–8.8 ppm, carbonyl carbons at δ 157–164 ppm) .
  • X-ray Crystallography : Resolve bond angles and confirm stereochemistry. For example, torsion angles in the benzofuran-chromene linkage should align with computational predictions (mean C–C bond deviation: 0.003 Å) .

Q. What protocols assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (e.g., first-order kinetics) to predict shelf-life .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel chemical reactions?

Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., electrophilic substitution at the chromene 4-oxo group). ICReDD’s reaction path search methods can narrow optimal conditions .
  • Transition State Analysis : Identify energy barriers for key steps (e.g., acylation or ring-opening reactions) using Gaussian or ORCA software .

Q. What experimental design strategies resolve contradictions in reported biological activity data?

Methodological Answer :

  • Factorial Design : Test variables (e.g., concentration, solvent polarity, and cell line specificity) in a structured matrix to isolate confounding factors .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to reconcile discrepancies across studies. For example, compare IC₅₀ values in cancer cell lines with differing metabolic profiles .

Q. How can kinetic studies elucidate the mechanism of benzofuran-chromene bond cleavage under oxidative conditions?

Methodological Answer :

  • Stopped-Flow Spectroscopy : Monitor real-time cleavage using peroxide radicals as oxidants. Fit data to rate laws (e.g., pseudo-first-order kinetics) .
  • Isotope Labeling : Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation into cleavage products via mass spectrometry .

Q. What advanced separation techniques optimize purification of structurally similar byproducts?

Methodological Answer :

  • HPLC with Chiral Columns : Resolve enantiomers using amylose-based stationary phases (e.g., Chiralpak AD-H) .
  • Membrane Filtration : Employ nanofiltration (MWCO: 500 Da) to separate low-molecular-weight impurities .

Q. How do safety protocols for handling this compound align with modern chemical hygiene standards?

Methodological Answer :

  • Risk Assessment : Follow OSHA guidelines for carboxamide handling (e.g., PPE: nitrile gloves, fume hood use) .
  • Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., treat with 1M NaOH or HCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.